(S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid (S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 16730-11-3
VCID: VC0181437
InChI: InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
SMILES: COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

(S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid

CAS No.: 16730-11-3

Main Products

VCID: VC0181437

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

(S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid - 16730-11-3

CAS No. 16730-11-3
Product Name (S)-2-aMino-3-(6-Methoxy-1H-indol-3-yl)propanoic acid
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Standard InChIKey ASMBUJRMSWTSLE-JTQLQIEISA-N
Isomeric SMILES COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N
SMILES COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Synonyms 6-methoxy-L-tryptophan
6-methoxytryptophan
PubChem Compound 15408556
Last Modified Nov 11 2021
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